

Solubility of 3-Methyl-5-nitrobenzoic Acid in Organic Solvents: A Technical Overview

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Compound of Interest

Compound Name: 3-Methyl-5-nitrobenzoic acid

Cat. No.: B184351

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of **3-methyl-5-nitrobenzoic acid** in organic solvents. Following a comprehensive review of available scientific literature, it must be noted that specific quantitative solubility data for **3-methyl-5-nitrobenzoic acid** in various organic solvents is not readily available in published resources.

However, to provide valuable insights for researchers and professionals in drug development, this document presents solubility data for structurally related isomers: 3-methyl-2-nitrobenzoic acid and 3-nitrobenzoic acid. This information can serve as a useful proxy for estimating the solubility behavior of **3-methyl-5-nitrobenzoic acid**. The experimental methodologies used to obtain the data for these analogs are also detailed, as they represent the standard approaches for determining the solubility of such compounds.

Solubility Data of Structurally Related Compounds

The following tables summarize the mole fraction solubility (x) of 3-methyl-2-nitrobenzoic acid and the solubility of 3-nitrobenzoic acid in a range of organic solvents at various temperatures.

Table 1: Mole Fraction Solubility (x) of 3-Methyl-2-nitrobenzoic Acid in Various Organic Solvents.

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	Ethyl Acetate	Acetone	Acetonitrile	1,4-Dioxane	N-Methyl-2-pyrrolidone (NMP)
283.15	0.1189	0.1033	0.0899	0.0932	0.0965	0.1533	0.0789	0.1622	0.1355
288.15	0.1345	0.1178	0.1032	0.1071	0.1108	0.1711	0.0901	0.1811	0.1523
293.15	0.1518	0.1341	0.1181	0.1225	0.1269	0.1905	0.1026	0.2018	0.1708
298.15	0.1711	0.1523	0.1347	0.1396	0.1451	0.2118	0.1165	0.2245	0.1913
303.15	0.1925	0.1726	0.1533	0.1586	0.1654	0.2351	0.1321	0.2494	0.2139
308.15	0.2163	0.1953	0.1741	0.1800	0.1881	0.2608	0.1495	0.2767	0.2389
313.15	0.2428	0.2207	0.1974	0.2039	0.2135	0.2891	0.1691	0.3067	0.2665
318.15	0.2723	0.2491	0.2235	0.2307	0.2419	0.3203	0.1912	0.3397	0.2971

Data sourced from studies on 3-methyl-2-nitrobenzoic acid and should be considered as an estimation for **3-methyl-5-nitrobenzoic acid**.[\[1\]](#)

Table 2: Solubility of 3-Nitrobenzoic Acid in Various Solvents (mol/L).

Temperature (K)	Water	Methanol	Ethanol	Acetonitrile	Dichloromethane	Toluene	Ethyl Acetate
273.15	0.01948	1.948	1.611	0.6847	0.1638	0.034	0.1032
283.15	0.02351	2.351	1.974	0.9474	0.2547	0.064	0.1688
293.15	0.02757	2.757	2.987	1.5018	0.507	0.1191	0.4675
303.15	0.03119	3.119	3.606	1.7218	0.8985	0.1852	0.6881
313.15	0.03487	3.487	4.92	2.7884	1.5225	0.2757	1.2733
323.15	0.03852	3.852	-	-	-	-	-

Data sourced from studies on 3-nitrobenzoic acid and should be considered as an estimation for **3-methyl-5-nitrobenzoic acid**.^[2]^[3]

Experimental Protocols

The solubility data for the analogous compounds were determined using established scientific methods. The two primary techniques employed are the isothermal saturation method and the dynamic laser method.

Isothermal Saturation Method

The isothermal saturation method, a conventional and reliable technique, is used to determine the equilibrium solubility of a compound in a solvent at a constant temperature.^[4]

Methodology:

- **Sample Preparation:** An excess amount of the solid solute (e.g., 3-methyl-2-nitrobenzoic acid) is added to a known volume of the selected organic solvent in a sealed vessel.
- **Equilibration:** The vessel is placed in a constant-temperature bath and agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Sampling and Analysis:** Once equilibrium is established, the suspension is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a syringe fitted with a filter to remove any solid particles.
- **Quantification:** The concentration of the solute in the filtered sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
- **Data Calculation:** The solubility is then calculated and expressed in desired units, such as mole fraction or grams per 100g of solvent.

Dynamic Laser Method

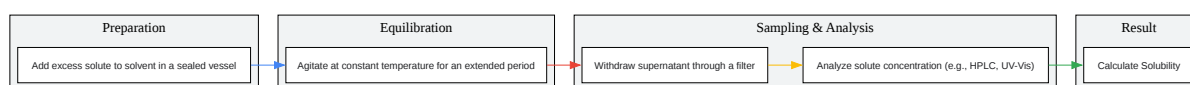
The dynamic laser method is a more modern and automated technique that allows for rapid determination of solubility.

Methodology:

- **Apparatus:** A laser beam is passed through a temperature-controlled vessel containing the solvent.
- **Titration:** The solid solute is incrementally added to the solvent while the solution is continuously stirred.
- **Detection:** The intensity of the laser beam transmitted through the solution is monitored. As long as the added solute dissolves, the laser intensity remains relatively constant.
- **Saturation Point:** The saturation point is reached when undissolved solid particles cause a significant and sustained decrease in the laser transmission due to light scattering.
- **Calculation:** The total amount of solute added until the saturation point is used to calculate the solubility at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the isothermal saturation method.



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Caption: Generalized workflow for solubility determination.

In conclusion, while direct experimental data on the solubility of **3-methyl-5-nitrobenzoic acid** in organic solvents is currently unavailable in the reviewed literature, the provided data for its structural isomers, 3-methyl-2-nitrobenzoic acid and 3-nitrobenzoic acid, offers a valuable reference point. The detailed experimental protocols for the isothermal saturation and dynamic laser methods provide a clear guide for researchers aiming to determine the solubility of **3-**

methyl-5-nitrobenzoic acid. It is recommended that experimental determination be carried out to obtain precise solubility data for this specific compound to support drug development and formulation activities.

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